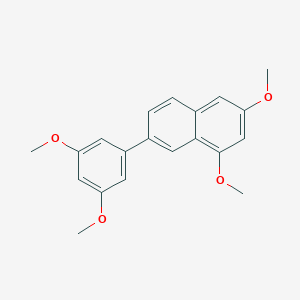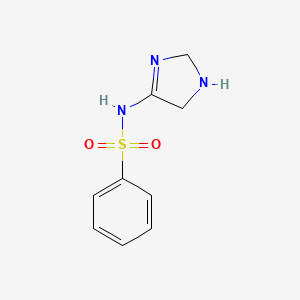![molecular formula C24H21NO2 B14180332 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]- CAS No. 852288-46-1](/img/structure/B14180332.png)
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often found in natural products and bioactive compounds with pharmacological profiles such as antimicrobial, anthelmintic, insecticidal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- can be achieved through various synthetic routes. One common method involves the cyclization of acetylenic compounds under gold catalysis, followed by a [1,5]-hydride migration and Diels-Alder reaction . Another approach includes the intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce dihydroisoindoles .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dithione, 2-ethyl-: Similar in structure but contains a dithione group instead of a dione group.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one: Another isoindole derivative with different substituents and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
852288-46-1 |
|---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[1-(4,5-dimethyl-2-phenylphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21NO2/c1-15-13-21(22(14-16(15)2)18-9-5-4-6-10-18)17(3)25-23(26)19-11-7-8-12-20(19)24(25)27/h4-14,17H,1-3H3 |
InChI Key |
ZYZGAWFGUPPUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


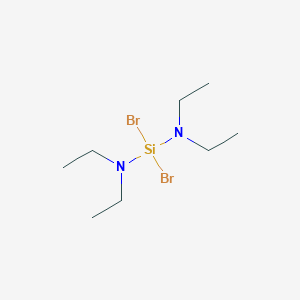

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
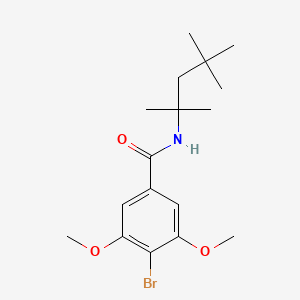
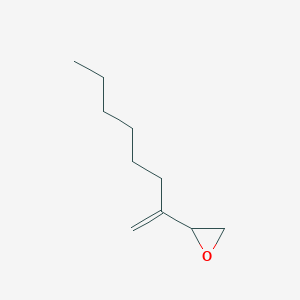
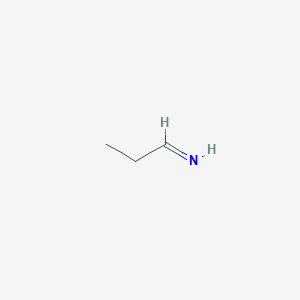
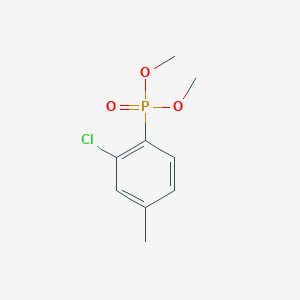
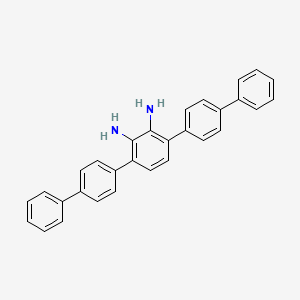


![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
